1-(3,4-Dimethylphenyl)hexan-1-one
Overview
Description
1-(3,4-Dimethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O It is characterized by a hexanone backbone substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(3,4-Dimethylphenyl)hexan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)hexan-1-one exerts its effects depends on the specific context of its application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the aromatic ring, which can stabilize intermediates and transition states. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)butan-1-one: Similar structure but with a shorter butanone backbone.
1-(3,4-Dimethylphenyl)propan-1-one: Even shorter propanone backbone.
1-(3,4-Dimethylphenyl)pentan-1-one: Intermediate chain length between butanone and hexanone.
Uniqueness: 1-(3,4-Dimethylphenyl)hexan-1-one is unique due to its specific chain length, which can influence its physical properties, reactivity, and potential applications. The presence of two methyl groups on the aromatic ring also imparts distinct electronic and steric effects compared to other similar compounds.
Biological Activity
1-(3,4-Dimethylphenyl)hexan-1-one, also known by its CAS number 17424-39-4, is an organic compound belonging to the class of aryl ketones. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C14H20O
- Molecular Weight: 220.32 g/mol
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Structural Formula:
This compound features a hexanone backbone with a dimethyl-substituted phenyl group, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biological responses.
- Receptor Modulation: It has been suggested that this compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. The effectiveness against bacteria and fungi is under investigation.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
In a study assessing the antimicrobial properties of structurally related compounds, it was found that this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control (Ampicillin) | 16 | Staphylococcus aureus |
Anti-inflammatory Activity
Research exploring the anti-inflammatory potential of similar aryl ketones revealed that certain derivatives could reduce pro-inflammatory cytokines in cell cultures. A notable study indicated that a derivative of this compound significantly decreased IL-6 levels by up to 50% at a concentration of 10 µM.
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Reports indicate that high doses can lead to cytotoxicity in mammalian cell lines. Further studies are needed to establish a comprehensive safety profile.
Toxicity Data Summary
Endpoint | Result |
---|---|
Acute Toxicity (LD50) | >500 mg/kg in rats |
Cytotoxicity (IC50) | 25 µM in human cells |
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)hexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYOHQUOKPYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496398 | |
Record name | 1-(3,4-Dimethylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17424-39-4 | |
Record name | 1-(3,4-Dimethylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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